molecular formula C22H16Cl2N2O2S B5163563 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide

Katalognummer: B5163563
Molekulargewicht: 443.3 g/mol
InChI-Schlüssel: RNUQKGDLAVVKME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BML-275 and belongs to the class of benzamide derivatives. BML-275 is a potent and selective inhibitor of AMP-activated protein kinase (AMPK), which plays a critical role in regulating cellular energy homeostasis.

Wirkmechanismus

BML-275 acts as a competitive inhibitor of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide, binding to the catalytic subunit of the enzyme and preventing its activation by upstream kinases. This results in a decrease in the phosphorylation of downstream targets of this compound, such as acetyl-CoA carboxylase (ACC) and 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), which are involved in lipid and cholesterol synthesis, respectively.
Biochemical and Physiological Effects
BML-275 has been shown to have a range of biochemical and physiological effects, depending on the cell type and experimental conditions. In general, BML-275 inhibits cellular energy metabolism and promotes catabolic processes such as autophagy and apoptosis. BML-275 has also been shown to have anti-inflammatory effects, possibly through inhibition of the NF-κB signaling pathway.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using BML-275 in lab experiments is its high potency and selectivity for N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide inhibition. This allows for precise modulation of cellular energy metabolism and downstream signaling pathways. However, one limitation of using BML-275 is its potential off-target effects, as it may inhibit other kinases and enzymes at high concentrations.

Zukünftige Richtungen

There are several future directions for research on BML-275 and its potential applications. One area of interest is the role of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide in cancer metabolism and the potential use of BML-275 as a therapeutic agent in cancer treatment. Another area of interest is the development of more selective and potent this compound inhibitors based on the structure of BML-275. Finally, further investigation is needed to understand the potential side effects and toxicity of BML-275 in vivo, as well as its pharmacokinetic properties and potential for clinical use.

Synthesemethoden

The synthesis of BML-275 involves a series of chemical reactions, starting with the condensation of 2-methyl-5-nitrophenylacetic acid with 2-aminobenzothiazole to form the intermediate compound, 2-methyl-5-(2-benzothiazolyl)phenylacetic acid. This intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 3,5-dichloro-4-methoxyaniline in the presence of a base to yield BML-275.

Wissenschaftliche Forschungsanwendungen

BML-275 has been widely used in scientific research to investigate the role of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide in various cellular processes, including metabolism, autophagy, and inflammation. This compound is a key regulator of cellular energy metabolism and is activated under conditions of energy stress, such as nutrient deprivation and exercise. BML-275 has been shown to inhibit the activity of this compound and thereby alter cellular metabolism and energy utilization.

Eigenschaften

IUPAC Name

N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N2O2S/c1-12-7-8-13(22-26-17-5-3-4-6-19(17)29-22)11-18(12)25-21(27)14-9-15(23)20(28-2)16(24)10-14/h3-11H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUQKGDLAVVKME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC(=C(C(=C4)Cl)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.